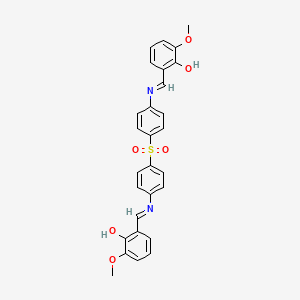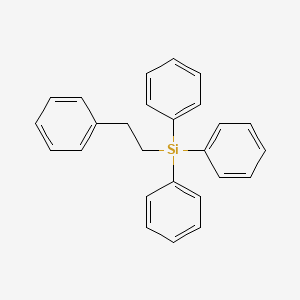
4,4'-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) is a chemical compound with the molecular formula C28H24N2O6S and a molecular weight of 516577 This compound is known for its unique structure, which includes a sulfonyl group bridging two N-(2-hydroxy-3-methoxybenzylidene)aniline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) typically involves the condensation reaction between 4,4’-sulfonyldianiline and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) involves its interaction with various molecular targets. The Schiff base structure allows it to form complexes with metal ions, which can catalyze various chemical reactions. Additionally, its bioactive properties may be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids, potentially disrupting their normal function.
相似化合物的比较
Similar Compounds
- 4,4’-Sulfonylbis(N-(4-chlorobenzylidene)aniline)
- 4,4’-Sulfonylbis(N-(4-methoxybenzylidene)aniline)
- 4,4’-(((sulfonylbis(4,1-phenylene))bis(azanylylidene))bis(methanylylidene))diphenol
Uniqueness
4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) is unique due to the presence of both hydroxy and methoxy groups on the benzylidene moiety. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
124116-83-2 |
|---|---|
分子式 |
C28H24N2O6S |
分子量 |
516.6 g/mol |
IUPAC 名称 |
2-[[4-[4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C28H24N2O6S/c1-35-25-7-3-5-19(27(25)31)17-29-21-9-13-23(14-10-21)37(33,34)24-15-11-22(12-16-24)30-18-20-6-4-8-26(36-2)28(20)32/h3-18,31-32H,1-2H3 |
InChI 键 |
HOFWHFFFGOJEIS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=C(C(=CC=C4)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)




![2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)

